molecular formula C9H9BrCl2O B15360334 1-Bromo-3,5-dichloro-2-isopropoxybenzene

1-Bromo-3,5-dichloro-2-isopropoxybenzene

Cat. No.: B15360334
M. Wt: 283.97 g/mol
InChI Key: NYCQMPYLSAYYOF-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dichloro-2-isopropoxybenzene (CAS 1010390-52-9) is a high-purity chemical building block of significant interest in advanced organic synthesis and environmental research. This compound, with the molecular formula C9H9BrCl2O and a molecular weight of 283.98 g/mol, features a benzene ring substituted with bromo, chloro, and isopropoxy functional groups . The specific substitution pattern makes it a valuable precursor for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction . Its primary research application is in the synthesis of methoxylated derivatives of polychlorinated biphenyls (MeO-PCBs) . These MeO-PCBs are critical intermediates in the study of PCB metabolites, known as hydroxylated PCBs (OH-PCBs), which are environmental contaminants with demonstrated toxicity . Researchers utilize this bromo- and chloro- substituted benzene to create specific, authenticated analytical standards required for environmental biomonitoring and toxicological studies . The bromine atom acts as a reactive handle for coupling with chlorinated phenylboronic acids, enabling the preparation of biphenyl structures that model PCB metabolites found in biological systems . This product is offered with a typical purity of 95% to 98% and is strictly labeled "For Research Use Only" . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) prior to handling. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

Molecular Formula

C9H9BrCl2O

Molecular Weight

283.97 g/mol

IUPAC Name

1-bromo-3,5-dichloro-2-propan-2-yloxybenzene

InChI

InChI=1S/C9H9BrCl2O/c1-5(2)13-9-7(10)3-6(11)4-8(9)12/h3-5H,1-2H3

InChI Key

NYCQMPYLSAYYOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)Cl)Cl

Origin of Product

United States

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of 1-bromo-3,5-dichloro-2-isopropoxybenzene can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce the corresponding bromo- and chloro-substituted benzene derivatives.

  • Substitution: Nucleophilic substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-bromo-3,5-dichloro-2-isopropoxybenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological processes. The exact pathways involved can vary, but they often include interactions with specific binding sites on target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Reactivity
1-Bromo-3,5-dichloro-2-isopropoxybenzene Cl, Cl, -OCH(CH₃)₂ ~274.4 (estimated) N/A Polymer synthesis, coupling reactions
1-Bromo-3,5-difluorobenzene F, F 192.98 140 Monomer synthesis via LDA lithiation
1-Bromo-3,5-bis(trifluoromethyl)benzene CF₃, CF₃ 311.0 N/A TSCT polymer precursors
1-Bromo-3,5-dimethylbenzene CH₃, CH₃ 199.08 N/A C-O coupling reactions in PEG systems
1-Bromo-3,5-di-tert-butylbenzene C(CH₃)₃, C(CH₃)₃ 299.23 N/A Phenol synthesis via hydrolysis

Key Observations:

  • Electron Effects: The chlorine and fluorine substituents in analogs like 1-bromo-3,5-difluorobenzene are electron-withdrawing, enhancing electrophilic substitution reactivity.
  • Steric Effects : The isopropoxy group introduces moderate steric hindrance compared to smaller substituents (e.g., -F, -CH₃) but less than bulky groups like -C(CH₃)₃. This balance may influence reaction rates in cross-coupling reactions .

Reactivity in Coupling Reactions

  • Palladium-Catalyzed Cross-Coupling: Fluorinated analogs (e.g., 1-bromo-3,5-difluorobenzene) undergo efficient lithiation with LDA, followed by cross-coupling with vinyl trifluoroborate to yield monomers for TSCT polymers . The target compound’s chlorine substituents may slow lithiation due to stronger electron-withdrawing effects, while the isopropoxy group could stabilize intermediates via steric shielding. In PEG/dioxane/water solvent systems, 1-bromo-3,5-dimethylbenzene achieved 85% conversion in C-O coupling, whereas bulkier analogs like 1-bromo-3,5-di-tert-butylbenzene showed lower conversions (62%) due to steric hindrance . The target compound’s isopropoxy group may offer intermediate reactivity in such systems.

Physical Properties and Solubility

  • Boiling Points: Fluorinated analogs like 1-bromo-3,5-difluorobenzene have relatively low boiling points (140°C) due to weak intermolecular forces.
  • Solubility: The isopropoxy group enhances solubility in polar aprotic solvents (e.g., dioxane) compared to non-polar tert-butyl or methyl groups, which may aid in catalyst recycling in biphasic systems .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms substituent positions. For example, the isopropoxy group shows a septet (¹H, δ ~4.5 ppm) and a doublet (³J coupling).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI⁺: [M+H]⁺ at m/z 297.89).
  • X-ray Crystallography : Use SHELX software to resolve crystal structures, particularly for confirming bond angles and torsional strain in the aromatic ring .

How can this compound be utilized in cross-coupling reactions to synthesize bioactive molecules?

Basic
this compound serves as an aryl halide precursor in Suzuki-Miyaura couplings :

  • Protocol : React with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, in THF/H₂O (3:1) at 80°C.
  • Applications : Synthesize poly-substituted biaryls for enzyme inhibition studies (e.g., kinase inhibitors) .

What mechanistic insights explain contradictory reactivity data in nucleophilic substitutions involving this compound?

Advanced
Discrepancies in reaction outcomes (e.g., unexpected byproducts) may arise from:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr, while protic solvents may induce elimination.
  • Steric Hindrance : The isopropoxy group’s bulk can slow down meta-substitution. Computational modeling (DFT) predicts transition-state geometries to optimize conditions .
  • Competing Pathways : Monitor intermediates via LC-MS to distinguish between SNAr and radical pathways .

How can conformational analysis via crystallography resolve ambiguities in substituent orientation?

Q. Advanced

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to determine bond lengths and angles.
  • Software : Refine structures with SHELXL (part of the SHELX suite) for high-precision anisotropic displacement parameters.
  • Case Study : Compare experimental data with Cambridge Structural Database (CSD) entries for analogous bromo-chloro aryl ethers to validate torsional preferences .

What strategies reconcile conflicting bioactivity data in protein-ligand interaction studies?

Advanced
Contradictory binding affinities (e.g., IC₅₀ variations) may stem from:

  • Ligand Protonation States : Adjust buffer pH (e.g., Tris-HCl vs. phosphate) to stabilize the active form.
  • Crystallographic vs. Solution Data : Validate binding modes using surface plasmon resonance (SPR) alongside X-ray structures.
  • Docking Simulations : Employ AutoDock Vina to model steric clashes between the isopropoxy group and protein pockets .

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